

(Asp)2-Rhodamine 110: A Comparative Guide to Caspase Specificity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(Asp)2-Rhodamine 110**, a widely used fluorogenic substrate, for the detection of caspase activity. We will delve into its specificity for various caspases, compare its performance with alternative substrates, and provide detailed experimental protocols and visualizations to aid in your research and drug development endeavors.

Introduction to (Asp)2-Rhodamine 110

(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110 or (D)2-R110, is a highly sensitive substrate for detecting caspase activity. Its core structure consists of two aspartic acid residues linked to the fluorophore rhodamine 110. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspases at the aspartate residues, the highly fluorescent rhodamine 110 is released, resulting in a quantifiable signal. The most common variant for studying apoptosis is (Z-DEVD)2-R110, which incorporates the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence recognized by effector caspases.

Mechanism of Action

The activation of fluorescence by (Z-DEVD)2-R110 is a two-step process. First, a caspase cleaves one of the DEVD peptides, yielding a mono-DEVD-rhodamine 110 intermediate that is weakly fluorescent. Subsequent cleavage of the second DEVD peptide releases the free rhodamine 110, which exhibits a significantly stronger fluorescent signal.^{[1][2]} This two-step

cleavage can complicate kinetic analysis, making rhodamine 110-based substrates more suitable for endpoint assays.[3]

Caspase Specificity of (Z-DEVD)2-Rhodamine 110

While the DEVD sequence is preferentially recognized by effector caspases, particularly caspase-3 and caspase-7, there is a degree of cross-reactivity with other caspases. This overlapping substrate specificity is a critical consideration when interpreting experimental results.[4]

Below is a summary of the known kinetic parameters for the cleavage of (Z-DEVD)2-R110 by various caspases. A higher k_{cat}/K_m value indicates greater catalytic efficiency.

Caspase	k_{cat} (s^{-1})	K_m (μM)	k_{cat}/K_m ($M^{-1}s^{-1}$)	Primary Role
Caspase-3	9.6	0.9	1.07×10^7	Effector
Caspase-7	58	2.8	2.07×10^7	Effector
Caspase-6	0.15	8	1.88×10^4	Effector
Caspase-8	N/A	N/A	Low Activity	Initiator
Caspase-9	N/A	N/A	Low Activity	Initiator
Caspase-1	N/A	N/A	Low Activity	Inflammatory

Data for Caspase-3, -6, and -7 are derived from a study by Stennicke et al. (2000)[5]. Data for other caspases are generally reported as low or negligible, though specific kinetic constants are not readily available in the literature, highlighting a research gap.

As the table indicates, (Z-DEVD)2-R110 is an excellent substrate for both caspase-3 and caspase-7, with caspase-7 showing a higher turnover rate (k_{cat}) but a slightly lower affinity (K_m) compared to caspase-3. Its efficiency with caspase-6 is significantly lower. For initiator and inflammatory caspases, the cleavage of the DEVD sequence is minimal.

Comparison with Alternative Fluorogenic Substrates

To overcome the specificity limitations of DEVD-based substrates, various alternatives with different peptide sequences and fluorophores have been developed.

Alternative Rhodamine 110-Based Substrates

Rhodamine 110 has been conjugated to other caspase-specific peptide sequences to target different caspases.

Substrate	Peptide Sequence	Primary Target Caspase(s)
(Z-IETD)2-R110	Ile-Glu-Thr-Asp	Caspase-8[6]
(Ac-LEHD)2-R110	Leu-Glu-His-Asp	Caspase-9[7]
(Z-YVAD)2-R110	Tyr-Val-Ala-Asp	Caspase-1, -4[6]
(Ac-WEHD)2-R110	Trp-Glu-His-Asp	Caspase-1, -4, -5[8]
(Z-VDVAD)2-R110	Val-Asp-Val-Ala-Asp	Caspase-2[6]
(Ac-VEID)2-R110	Val-Glu-Ile-Asp	Caspase-6[9]

It is important to note that even with optimized peptide sequences, some level of cross-reactivity between caspases can still occur.[10]

Comparison with Other Fluorophores

Besides rhodamine 110, other fluorophores like 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are commonly used.

Feature	(Z-DEVD)2-Rhodamine 110	Ac-DEVD-AMC	Ac-DEVD-AFC
Sensitivity	Very High[11]	Moderate	High
Excitation (nm)	~496[12]	~380	~400
Emission (nm)	~520[12]	~460	~505
Assay Type	Endpoint[3]	Kinetic	Kinetic
Advantages	High signal-to-background ratio.[13]	Well-established, suitable for kinetic studies.	Higher sensitivity than AMC.
Disadvantages	Two-step cleavage complicates kinetics.	Lower sensitivity, potential for autofluorescence interference.	Lower sensitivity than Rhodamine 110.

Rhodamine 110-based substrates are reported to be 50- to 300-fold more sensitive than their coumarin-based counterparts.[14]

Experimental Protocols

Detailed methodologies for utilizing (Z-DEVD)2-R110 in both cell lysates and live cells are provided below.

Caspase Activity Assay in Cell Lysates

This protocol is adapted from commercially available kits and common research practices.[1][15]

Materials:

- (Z-DEVD)2-Rhodamine 110 substrate
- DMSO for substrate reconstitution
- Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

- 2x Reaction Buffer (e.g., 20 mM HEPES or PIPES pH 7.2-7.4, 4 mM EDTA, 0.2% CHAPS, with 10 mM DTT added fresh)
- Apoptosis-induced and control cells
- Black, clear-bottom 96-well microplate
- Fluorescence microplate reader

Procedure:

- **Substrate Preparation:** Prepare a 10-20 mM stock solution of (Z-DEVD)₂-R110 in DMSO. Store at -20°C, protected from light.[\[16\]](#)
- **Cell Lysate Preparation:** a. Induce apoptosis in your experimental cell population. Include an uninduced control group. b. Harvest 1-5 x 10⁶ cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. e. Incubate on ice for 10 minutes. f. Centrifuge at 10,000 x g for 1 minute at 4°C. g. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. h. Determine the protein concentration of the lysate.
- **Assay Reaction:** a. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a well of the 96-well plate. b. Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each sample. c. Add 5 µL of a working solution of (Z-DEVD)₂-R110 (e.g., 200 µM final concentration). d. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm specificity.
- **Incubation and Measurement:** a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence in a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Live-Cell Caspase Activity Assay

This protocol is a general guideline for live-cell imaging of caspase activity.[\[17\]](#)[\[18\]](#)

Materials:

- Cell-permeable (Z-DEVD)2-Rhodamine 110 derivative (or other cell-permeable caspase substrate)
- Apoptosis-inducing agent
- Control and experimental cells cultured on glass-bottom dishes or appropriate imaging plates
- Fluorescence microscope or high-content imaging system

Procedure:

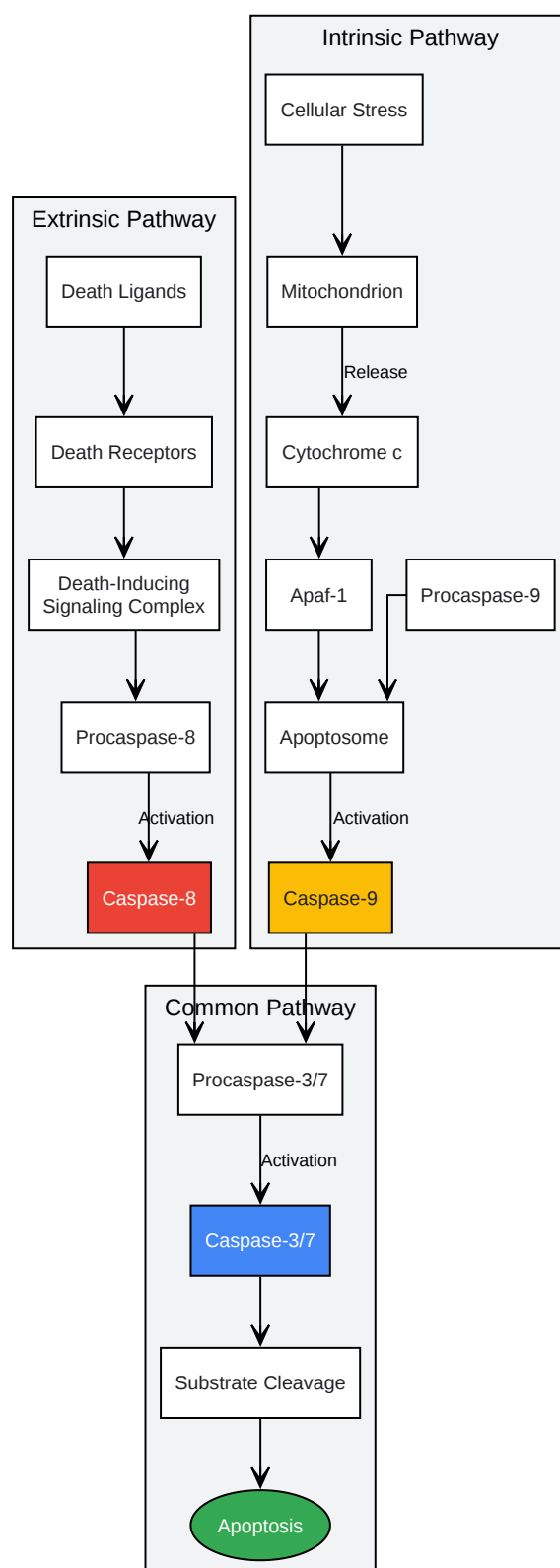
- Cell Preparation: a. Seed cells at an appropriate density in imaging-compatible plates or dishes. b. Induce apoptosis with the desired agent. Include an untreated control.
- Substrate Loading: a. Prepare a working solution of the cell-permeable (Z-DEVD)2-Rhodamine 110 substrate in an appropriate buffer or cell culture medium. The optimal concentration should be determined empirically but is often in the low micromolar range. b. Remove the culture medium from the cells and add the substrate-containing medium. c. Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate uptake and cleavage.
- Imaging: a. Wash the cells with fresh culture medium or PBS to remove excess substrate. b. Image the cells using a fluorescence microscope with appropriate filters for rhodamine 110 (excitation ~496 nm, emission ~520 nm). c. Acquire images at different time points to monitor the progression of caspase activation.

Signaling Pathways and Experimental Workflows

Visualizing the context of caspase activation and the experimental process is crucial for a comprehensive understanding.

Apoptosis Signaling Pathways

Caspases are central to the two main apoptosis pathways: the extrinsic and intrinsic pathways.

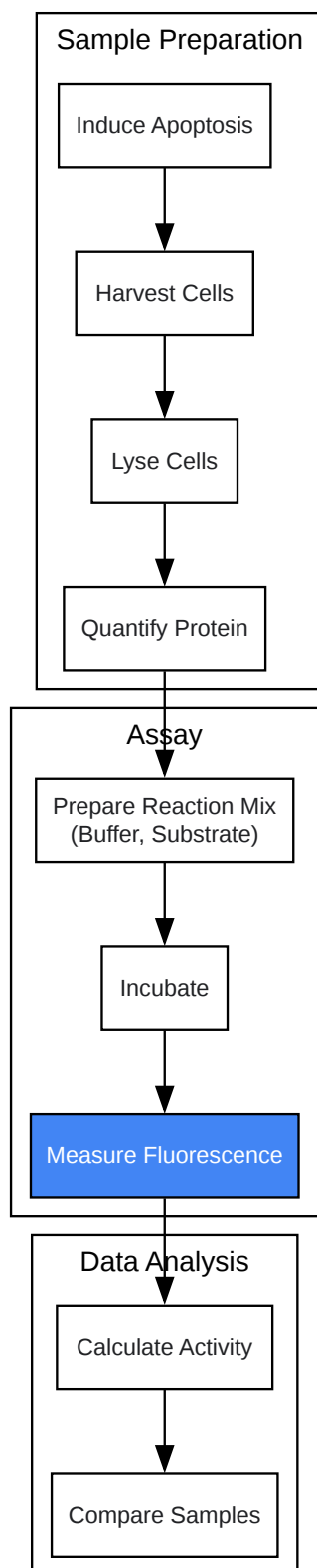


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Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Caspase Activity Assay

The following diagram outlines the general steps involved in a fluorometric caspase activity assay using cell lysates.

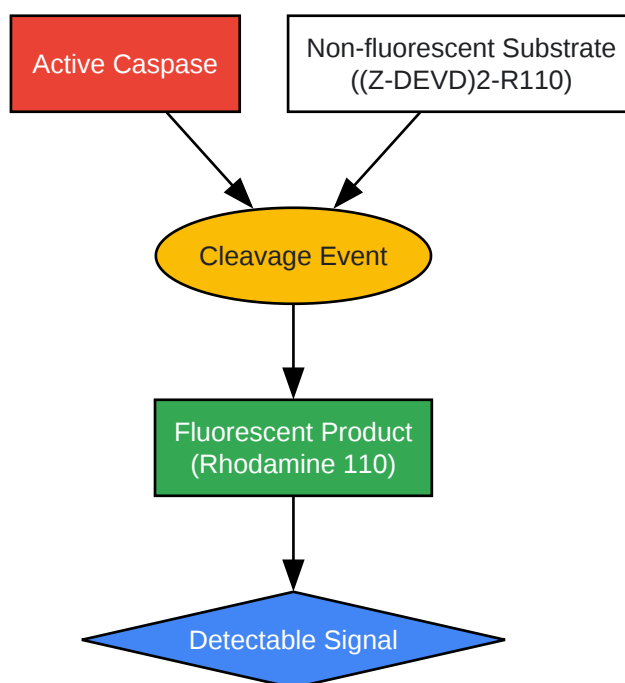


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Caption: General workflow for a caspase activity assay in cell lysates.

Logical Relationship of Substrate Cleavage and Fluorescence

The principle of the (Z-DEVD)2-Rhodamine 110 assay is based on a direct relationship between caspase activity and the resulting fluorescent signal.



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Caption: Logical flow from caspase activity to signal generation.

Conclusion

(Asp)2-Rhodamine 110, particularly in its DEVD peptide-conjugated form, is a highly sensitive and valuable tool for detecting effector caspase activity. Its primary strength lies in its high signal-to-background ratio, making it ideal for endpoint assays. However, researchers must be mindful of its cross-reactivity, especially between caspase-3 and caspase-7. For studies requiring the specific activity of other caspases, alternative substrates with optimized peptide sequences should be considered. By understanding the principles of this assay and its alternatives, and by following robust experimental protocols, researchers can confidently and accurately measure caspase activity to advance our understanding of apoptosis and related cellular processes.

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- To cite this document: BenchChem. [(Asp)2-Rhodamine 110: A Comparative Guide to Caspase Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783023#asp-2-rhodamine-110-specificity-for-caspases]

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